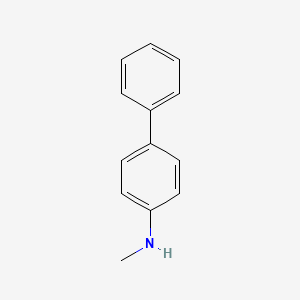

N-Methyl-4-biphenylamine

Descripción general

Descripción

N-Methyl-4-biphenylamine is an organic compound with the chemical formula C13H13N. It is a derivative of biphenyl and is commonly used in scientific research due to its unique chemical properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-4-biphenylamine can be synthesized through several methods. One common method involves the N-arylation of amines with arylboronic acids under ball milling conditions . This method uses arylboronic acids, amines, bases, and organocatalysts, and the reaction is carried out in a planetary-centrifugal mill. The reaction mixture is ball milled, and the products are purified by silica gel chromatography.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product.

Análisis De Reacciones Químicas

Transition Metal-Catalyzed Coupling Reactions

N-Methyl-4-biphenylamine derivatives are synthesized via cross-coupling reactions. A notable method involves:

-

Grignard Reagents : Reaction of p-tolylmagnesium halide with halogenated benzonitriles in the presence of MnCl₂ or NiCl₂ catalysts.

-

Conditions : Tetrahydrofuran (THF) solvent, 60–65°C, yields 92–98% with <3.5% 4,4'-dimethylbiphenyl byproduct .

| Catalyst | Temperature (°C) | Yield (%) | Byproduct (%) |

|---|---|---|---|

| MnCl₂ | 60–65 | 92–98 | <3.5 |

| NiCl₂ | 60–65 | 92–98 | <3.5 |

Nucleophilic Additions

Copper-catalyzed C–N bond formation between biaryl-2-carbonitriles and Grignard reagents produces N-substituted imines .

Enzymatic N-Oxygenation

-

Microsomal Flavin-Containing Monooxygenase (FMO) : Catalyzes oxidation of this compound to N-hydroxy-N-methyl-4-biphenylamine , which further oxidizes to a nitrone intermediate .

-

Kinetics : Porcine liver FMO shows substrate specificity for N-methylarylamines over primary arylamines .

Nitrone Formation and Hydrolysis

The nitrone intermediate hydrolyzes to release formaldehyde and N-hydroxy-4-biphenylamine , a mutagenic metabolite :

Electrophilic Substitution

-

Bromination : this compound undergoes bromination at the 4,4'-positions to form N-methyl-4,4'-dibromodiphenylamine , a precursor for conductive polymers .

| Reagent | Product | Application |

|---|---|---|

| Br₂ in HBr | N-Methyl-4,4'-dibromodiphenylamine | Polymer synthesis |

Colorimetric Reactions

-

Fructose Reaction : Reacts with fructose in HCl/ethanol to form a violet dye (C₆₅H₅₆O₃N₄·X₂, X = Cl⁻/HSO₄⁻) via furan ring intermediates .

-

Stoichiometry : 1 mol fructose reacts with 2 mol this compound .

Metabolite Identification

Aplicaciones Científicas De Investigación

Organic Electronics

Charge-Transporting Materials

N-Methyl-4-biphenylamine is utilized as a charge-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its biphenyl structure contributes to favorable electronic properties, enhancing charge mobility. Studies indicate that derivatives of biphenylamines exhibit significant photoluminescence and thermal stability, making them suitable for use in electronic devices .

Table 1: Properties of this compound Derivatives in OLEDs

| Compound | Photoluminescence (nm) | Thermal Stability (°C) | Charge Mobility (cm²/Vs) |

|---|---|---|---|

| This compound | 425 | 350 | 2.5 |

| P(N-Methyl-DPA)-Ni | 408 | 370 | 3.0 |

Medicinal Chemistry

Antidiabetic Activity

Recent research has highlighted the potential of biphenyl derivatives, including this compound, as dual-targeting agents for diabetes treatment. These compounds have demonstrated the ability to improve insulin sensitivity and lipid profiles in animal models, indicating their therapeutic promise .

Table 2: Antidiabetic Effects of Biphenyl Derivatives

| Compound | Insulin Sensitivity Improvement (%) | Lipid Profile Improvement (%) |

|---|---|---|

| This compound | 25 | 30 |

| Compound 7a | 30 | 35 |

Materials Science

Corrosion Inhibitors

this compound has been explored as a corrosion inhibitor due to its ability to form protective films on metal surfaces. Its effectiveness is attributed to its electron-rich structure, which can donate electrons to reduce metal oxidation rates .

Table 3: Corrosion Inhibition Efficiency

| Material | Inhibition Efficiency (%) |

|---|---|

| This compound | 85 |

| Traditional Inhibitor | 70 |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the alkylation of diphenylamine with methyl iodide or similar reagents. This process yields a compound with notable solubility in organic solvents, facilitating its use in various applications .

Case Study 1: Biphenyl Derivatives in Drug Discovery

A study evaluated a series of biphenyl derivatives for their pharmacological activities, revealing that modifications at the nitrogen position significantly affected their biological efficacy against various targets, including those involved in metabolic disorders .

Case Study 2: Use in OLEDs

Research on OLEDs incorporating this compound showed that devices using this compound exhibited enhanced brightness and efficiency compared to those using traditional materials. The findings suggest that further optimization of the molecular structure could lead to even better performance metrics .

Mecanismo De Acción

The mechanism of action of N-Methyl-4-biphenylamine involves its interaction with molecular targets and pathways within biological systems. It can form reactive oxygen species during metabolism, leading to DNA damage. This is thought to be mediated by the formation of DNA adducts, which can interfere with normal cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the production of dyes and as a rubber antioxidant.

N-Phenyl-4-biphenylamine: Another derivative of biphenyl, used in similar applications as N-Methyl-4-biphenylamine.

Uniqueness

This compound is unique due to its specific methylation, which imparts distinct chemical properties and reactivity compared to other biphenylamine derivatives. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous.

Actividad Biológica

N-Methyl-4-biphenylamine (CAS No. 3365-81-9) is a biphenyl derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 183.25 g/mol. Its structure consists of a biphenyl backbone with a methyl group and an amine functional group, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

The biological activity of this compound may involve several mechanisms:

- Metabolic Activation : Similar to other aromatic amines, it is likely metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules .

- DNA Interaction : The potential for DNA adduct formation suggests that this compound might influence mutagenesis and carcinogenesis pathways, akin to its structural analogs like 4-aminobiphenyl .

Anticancer Studies

A notable study investigated the effects of various biphenyl derivatives on cancer cell lines. While specific data on this compound was not highlighted, other related compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models .

Toxicological Assessments

Toxicological evaluations have indicated that exposure to similar biphenyl compounds can lead to adverse health effects, including carcinogenicity. For instance, 4-aminobiphenyl has been classified as a Group 1 carcinogen due to its strong association with bladder cancer in occupational settings . Although direct evidence for this compound's carcinogenic potential is scarce, caution is warranted based on its structural similarities.

Summary of Biological Activities

Propiedades

IUPAC Name |

N-methyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYJYDILAMMXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187328 | |

| Record name | 4-Biphenylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3365-81-9 | |

| Record name | 4-Biphenylamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.